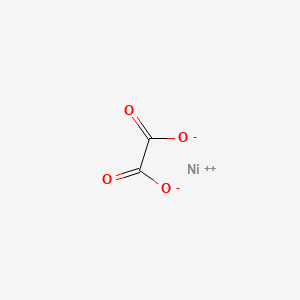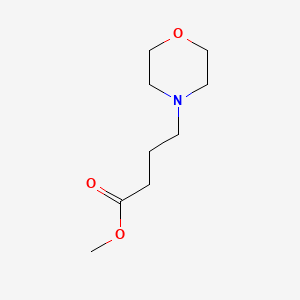
ethyl N-(2-nitropyridin-3-yl)carbamate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of ethyl N-(2-nitropyridin-3-yl)carbamate is C8H9N3O4 . The molecular weight is 211.17 g/mol . The InChI code is 1S/C8H9N3O4/c1-2-15-8(12)10-6-4-3-5-9-7(6)11(13)14/h3-5H,2H2,1H3,(H,10,12) . The canonical SMILES is CCOC(=O)NC1=C(N=CC=C1)N+[O-] .
Physical And Chemical Properties Analysis
Ethyl N-(2-nitropyridin-3-yl)carbamate is a solid at room temperature . It has a molecular weight of 211.18 g/mol . It should be stored in a refrigerator .
Applications De Recherche Scientifique
Chemotherapeutic Potential
Ethyl N-(2-nitropyridin-3-yl)carbamate derivatives have been studied for their potential application as anticancer agents. The chemical modifications in the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates were found to play a crucial role in determining their cytotoxic activity against experimental neoplasms in mice. The presence of a carbamate group was identified as essential for exhibiting this activity. Alterations such as replacing ethyl with methyl showed no significant change in activity, while bulkier aliphatic groups or replacing ethoxy with a methylamino group reduced the activity. Moreover, the activity of certain compounds was affected by acetylation of the amino group or by substitution at certain positions, underlining the importance of structural precision in chemotherapeutic efficiency (Temple, Rener, & Comber, 1989).
Antimitotic Properties
Investigations into antimitotic agents revealed that ethyl N-(2-nitropyridin-3-yl)carbamate derivatives, particularly those involving pyrido[3,4-b]pyrazin-7-ylcarbamates, are potent inhibitors of mitosis in cancer cells. These compounds were shown to bind cellular tubulin, resulting in the accumulation of cells at the mitotic stage and exhibiting significant cytotoxicity. Structural variations, especially at the 2,3-positions of the pyrazine ring, greatly influenced their cytotoxicity and the ability to inhibit mitosis in cultured cells, revealing the potential of these compounds as antimitotic agents in cancer therapy (Temple, Rener, & Comber, 1991).
Synthesis and Structural Analysis
Ethyl N-(2-nitropyridin-3-yl)carbamate has been a focal point in the synthesis of novel compounds. A microwave-assisted synthesis approach was used to create novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate scaffolds. This process involved the condensation of N-carbamate alpha- and beta-amino carbonyl derivatives with specific intermediates under microwave irradiation. This technique allowed for the efficient access to novel nitrogen-containing scaffolds, demonstrating the compound's versatility in creating diverse molecular structures (Henry, Haupt, & Turner, 2009).
Biological Activity and Metabolism
Detailed studies on metabolism and biological activity have shown that ethyl N-(2-nitropyridin-3-yl)carbamate and its derivatives undergo specific metabolic processes in biological systems. These processes are crucial for their biological activity, especially in the context of antitumor and antimitotic effects. The metabolism often involves the formation of active metabolites or the alteration of the compound's structure to interact with biological targets, such as tubulin in cancer cells or enzymes involved in cell division (Hodgson & Casida, 1961).
Safety and Hazards
The safety information available indicates that ethyl N-(2-nitropyridin-3-yl)carbamate has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 , indicating that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
ethyl N-(2-nitropyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-2-15-8(12)10-6-4-3-5-9-7(6)11(13)14/h3-5H,2H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGALXMZZDNGYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385452 | |
| Record name | ethyl N-(2-nitropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55304-91-1 | |
| Record name | Carbamic acid, (2-nitro-3-pyridinyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl N-(2-nitropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-](/img/structure/B3053618.png)





